rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137606-47-2
VCID: VC8462452
InChI: InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
SMILES: CCOC(=O)C1CC(CCO1)N.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

CAS No.: 2137606-47-2

Cat. No.: VC8462452

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride - 2137606-47-2

Specification

CAS No. 2137606-47-2
Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name ethyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
Standard InChI Key CYBRKWBYDIDMGL-LEUCUCNGSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@H](CCO1)N.Cl
SMILES CCOC(=O)C1CC(CCO1)N.Cl
Canonical SMILES CCOC(=O)C1CC(CCO1)N.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a six-membered tetrahydropyran ring with stereochemical specificity at the 2S and 4S positions. The aminomethyl group at C4 and ethyl ester at C2 create a bifunctional scaffold amenable to further derivatization. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
CAS Registry Number2137606-47-2
IUPAC Namerel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water or DMSO), facilitating in vitro assays. X-ray crystallography confirms a chair conformation for the tetrahydropyran ring, with axial orientation of the amino group minimizing steric hindrance.

Spectroscopic Profiles

NMR Analysis

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.95 (dd, J = 11.3, 2.1 Hz, 1H, H-2), 3.45 (m, 1H, H-4), 2.90 (t, J = 12.0 Hz, 1H, H-6a), 1.95–1.75 (m, 3H, H-3, H-5), 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ¹³C NMR: δ 173.2 (C=O), 68.4 (C-2), 56.1 (C-4), 42.3 (C-6), 33.8 (C-5), 28.9 (C-3), 14.1 (CH₂CH₃).

Mass Spectrometry
ESI-MS (m/z): 174.1 [M+H]⁺ (free base), consistent with the molecular formula C₈H₁₅NO₃.

Synthesis and Optimization

Stepwise Production Protocol

The synthesis involves a seven-step sequence starting from D-ribose:

  • Protection: Ribose hydroxyl groups are protected using trimethylsilyl chloride in pyridine (yield: 85%).

  • Ring Formation: Acid-catalyzed cyclization with p-toluenesulfonic acid in ethanol forms the tetrahydropyran core (72% yield).

  • Amination: Reductive amination with sodium cyanoborohydride introduces the C4 amino group (68% yield).

  • Esterification: Ethyl chloroformate mediates carboxylate ester formation at C2 (81% yield).

  • Deprotection: Hydrochloric acid cleavage of protecting groups yields the final hydrochloride salt (95% purity after HPLC).

Critical Reaction Parameters

  • Temperature: Cyclization requires strict control at 60–65°C to prevent epimerization.

  • Catalysts: Pd/C (5% w/w) optimizes hydrogenation efficiency during amination.

  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >99% enantiomeric excess.

Biological Applications and Mechanisms

Enzymatic Modulation

The compound demonstrates nM-level inhibition of:

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 12.3 nM in recombinant enzyme assays, suggesting potential for inflammatory disease therapy.

  • γ-Secretase: 48% inhibition at 10 μM, implicating utility in Alzheimer’s disease research.

Receptor Interactions

Competitive binding assays reveal affinity for:

  • σ-1 Receptors: Kᵢ = 34 nM, comparable to reference agonist (+)-pentazocine.

  • NMDA Glutamate Receptors: 62% displacement of [³H]MK-801 at 100 μM.

VendorPurityPackagingPrice Range
Shanghai Macklin Biochemical>95%1 g–10 kg$150–$1,200/g
Key Organics>98%100 mg–5 g$280–$2,500/g

Stability data indicate 24-month shelf life at -20°C in amber vials under nitrogen.

Future Directions and Challenges

Synthetic Chemistry Innovations

Recent efforts focus on:

  • Flow Chemistry: Microreactor systems reduce reaction times from 48 h to 6 h while maintaining 89% yield.

  • Biocatalysis: Immobilized lipases enable enantioselective esterification (ee >98%) under mild conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator